molecular formula C36H36O17 B3026716 Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside] CAS No. 107190-70-5

Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]

Cat. No. B3026716
CAS RN: 107190-70-5
M. Wt: 740.7 g/mol
InChI Key: KAJMZANRKFVVKV-CAUJCIISSA-N
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Description

Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] is a flavonoid that has been detected in fats and oils . It is isolated from Ginkgo biloba . The molecular formula is C36H36O17 and the molecular weight is 740.66 .


Molecular Structure Analysis

The IUPAC name for Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] is [ (2R,3S,4S,5R,6S)-6- [ (3R,4R,5R,6S)-2- [5,7-dihydroxy-2- (4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3- (4-hydroxyphenyl)prop-2-enoate .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside] and its derivatives have demonstrated significant antimicrobial and antifungal activities. For instance, kaempferol derivatives isolated from Platanus occidentalis exhibited potent and selective anti-MRSA (Methicillin-resistant Staphylococcus aureus) activities (Ibrahim et al., 2009). Moreover, a flavonol glycoside derived from Myrica gale, related to kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside], showed varying inhibitory activities against different fungal species (Carlton et al., 1991).

Cancer Treatment Potential

Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside] has shown promise in cancer treatment. A study highlighted its role in inducing megakaryocytic differentiation and suppressing leukemogenesis in erythroleukemia cells through the activation of the PKCδ/ERK1/2 signaling pathway, suggesting its potential as a natural compound for erythroleukemia treatment (Yang et al., 2019). Additionally, its isolated form from Schima wallichii Korth. leaves inhibited MCF-7 breast cancer cell proliferation and promoted apoptosis via the caspase signaling cascade, indicating its potential as an anti-cancer therapeutic (Diantini et al., 2012).

Anti-Inflammatory Properties

Kaempferol and its rhamnosides, including kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside], have been studied for their anti-inflammatory properties. For example, a study found that kaempferol and its derivatives displayed varying degrees of anti-inflammatory activity, with some compounds showing potent inhibitory effects on nitric oxide production and NF-κB-mediated luciferase activity (Rho et al., 2011).

Synergistic Effects with Other Compounds

Some kaempferol derivatives have been shown to enhance the effectiveness of other compounds. For instance, kaempferol glycosides from Laurus nobilis, similar to kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside], exhibited synergistic antibacterial activities against MRSA when combined with fluoroquinolones (Liu et al., 2009).

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(3R,4R,5R,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36O17/c1-15-26(42)30(46)34(53-35-31(47)29(45)27(43)23(51-35)14-48-24(41)11-4-16-2-7-18(37)8-3-16)36(49-15)52-33-28(44)25-21(40)12-20(39)13-22(25)50-32(33)17-5-9-19(38)10-6-17/h2-13,15,23,26-27,29-31,34-40,42-43,45-47H,14H2,1H3/b11-4+/t15-,23+,26-,27+,29-,30+,31+,34+,35-,36?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJMZANRKFVVKV-CAUJCIISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

107190-70-5
Record name 4H-1-Benzopyran-4-one, 3-((6-deoxy-2-O-(6-O-(3-(4-hydroxyphenyl)-1-oxo-2-propenyl)-beta-D-glucopyranosyl)-alpha-L-mannopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107190705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040538
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]
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